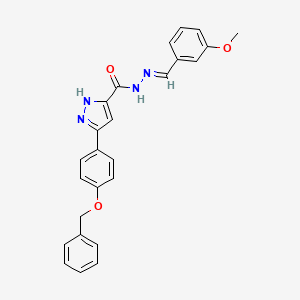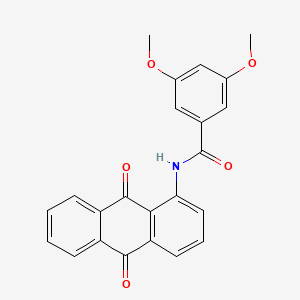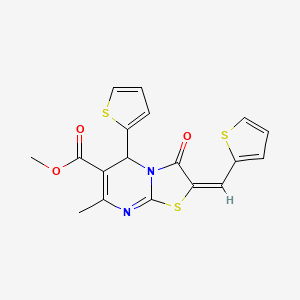![molecular formula C19H13N3O5S B11684369 4-nitro-N-{4-[(4-nitrophenyl)sulfanyl]phenyl}benzamide](/img/structure/B11684369.png)
4-nitro-N-{4-[(4-nitrophenyl)sulfanyl]phenyl}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-nitro-N-{4-[(4-nitrophenyl)sulfanyl]phenyl}benzamide is an organic compound with the molecular formula C19H13N3O5S It is a complex molecule featuring nitro groups, sulfanyl linkages, and benzamide functionalities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-nitro-N-{4-[(4-nitrophenyl)sulfanyl]phenyl}benzamide typically involves multi-step organic reactions. One common method includes the nitration of benzene derivatives followed by sulfonation and amide formation. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and sulfonation processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques such as recrystallization and chromatography ensures the final product meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The nitro groups in the compound can undergo reduction reactions to form amines.
Reduction: The compound can be reduced using catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products
Reduction: Formation of corresponding amines.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
4-nitro-N-{4-[(4-nitrophenyl)sulfanyl]phenyl}benzamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the development of advanced materials and catalysts.
Mécanisme D'action
The mechanism of action of 4-nitro-N-{4-[(4-nitrophenyl)sulfanyl]phenyl}benzamide involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, while the sulfanyl linkages may interact with thiol groups in proteins. These interactions can modulate biological pathways and affect cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-nitrophenyl acetic acid
- N-(4-nitrophenyl)butanamide
- N-(4-nitrophenyl)benzamide
Comparison
4-nitro-N-{4-[(4-nitrophenyl)sulfanyl]phenyl}benzamide is unique due to its combination of nitro, sulfanyl, and benzamide functionalities
Propriétés
Formule moléculaire |
C19H13N3O5S |
|---|---|
Poids moléculaire |
395.4 g/mol |
Nom IUPAC |
4-nitro-N-[4-(4-nitrophenyl)sulfanylphenyl]benzamide |
InChI |
InChI=1S/C19H13N3O5S/c23-19(13-1-5-15(6-2-13)21(24)25)20-14-3-9-17(10-4-14)28-18-11-7-16(8-12-18)22(26)27/h1-12H,(H,20,23) |
Clé InChI |
RLNNLVICCULTQN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)SC3=CC=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(1-Ethyl-1H-1,3-benzodiazol-2-YL)sulfanyl]-N'-[(1Z)-1-(4-methoxyphenyl)ethylidene]acetohydrazide](/img/structure/B11684286.png)

![N'-[(E)-(3,4-dichlorophenyl)methylidene]-3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11684298.png)
![N'-[(E)-(5-Bromo-2-hydroxyphenyl)methylidene]-3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-YL)propanohydrazide](/img/structure/B11684304.png)

![2-Methoxy-4-[(E)-{[2-(thiophen-2-YL)acetamido]imino}methyl]phenyl acetate](/img/structure/B11684318.png)
![(5E)-1-(4-Chlorophenyl)-5-({3-methoxy-4-[(4-nitrophenyl)methoxy]phenyl}methylidene)-1,3-diazinane-2,4,6-trione](/img/structure/B11684324.png)

![N'-[(E)-(3-bromo-5-chloro-2-hydroxyphenyl)methylidene]pyridine-4-carbohydrazide](/img/structure/B11684342.png)
![2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11684350.png)
![N-(4-bromophenyl)-2-{[3-cyano-4-(4-ethylphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide](/img/structure/B11684355.png)
![N'-[(E)-(2,5-dimethoxyphenyl)methylidene]-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide](/img/structure/B11684364.png)
![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(1E)-1-(4-fluorophenyl)ethylidene]acetohydrazide](/img/structure/B11684365.png)
![Cyclohexyl 4-[2-(4-tert-butylphenoxy)acetamido]benzoate](/img/structure/B11684366.png)
